molecular formula C20H18N2O3S B12940379 Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate CAS No. 81950-30-3

Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate

Cat. No.: B12940379
CAS No.: 81950-30-3
M. Wt: 366.4 g/mol
InChI Key: UHGMWULLGNTGGY-UHFFFAOYSA-N
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Description

Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and radiosensitizing properties . The presence of the imidazo[2,1-b][1,3]benzothiazole core structure contributes to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 6-substituted-1,3-benzothiazol-2-amine with appropriate reagents to form the imidazo[2,1-b][1,3]benzothiazole core . The reaction conditions often involve the use of concentrated sulfuric acid at elevated temperatures to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to induce DNA fragmentation and inhibit DNA repair mechanisms, leading to cell death . This mechanism is particularly effective in cancer cells, where it enhances the cytotoxic effects of radiation therapy .

Comparison with Similar Compounds

Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate can be compared with other imidazo[2,1-b][1,3]benzothiazole derivatives, such as:

Properties

CAS No.

81950-30-3

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-6-yl]acetate

InChI

InChI=1S/C20H18N2O3S/c1-3-25-19(23)11-13-4-9-17-18(10-13)26-20-21-16(12-22(17)20)14-5-7-15(24-2)8-6-14/h4-10,12H,3,11H2,1-2H3

InChI Key

UHGMWULLGNTGGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

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